molecular formula C22H22Cl2N2 B12796396 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- CAS No. 146204-58-2

1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-

Cat. No.: B12796396
CAS No.: 146204-58-2
M. Wt: 385.3 g/mol
InChI Key: HUCXUACOAARZJA-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of substituents via electrophilic aromatic substitution or nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
  • 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
  • 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-

Uniqueness

The uniqueness of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

146204-58-2

Molecular Formula

C22H22Cl2N2

Molecular Weight

385.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole

InChI

InChI=1S/C22H22Cl2N2/c1-16-18(15-25-11-5-6-12-25)13-22(17-7-3-2-4-8-17)26(16)21-10-9-19(23)14-20(21)24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3

InChI Key

HUCXUACOAARZJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)CN4CCCC4

Origin of Product

United States

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